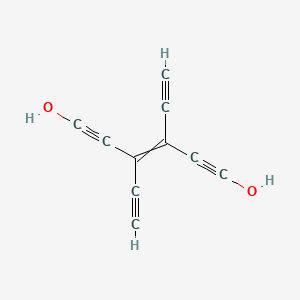
3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diol is an organic compound with a unique structure characterized by the presence of ethynyl groups and a diol functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diol typically involves multi-step organic reactions. One common method involves the coupling of ethynyl groups to a hexene backbone, followed by the introduction of hydroxyl groups at the terminal positions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ethynyl groups can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace hydroxyl groups with halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols.
Industry: Used in the production of advanced materials, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism by which 3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diol exerts its effects involves interactions with various molecular targets. The ethynyl groups can participate in π-π interactions, while the hydroxyl groups can form hydrogen bonds. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Diethynylhex-3-en-1,5-diyne: Lacks the hydroxyl groups, making it less reactive in certain types of reactions.
3,4-Diethylhex-3-en-1,5-diyne: Contains ethyl groups instead of ethynyl groups, resulting in different chemical properties.
Uniqueness
3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diol is unique due to the presence of both ethynyl and hydroxyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions.
Eigenschaften
CAS-Nummer |
823813-74-7 |
|---|---|
Molekularformel |
C10H4O2 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
3,4-diethynylhex-3-en-1,5-diyne-1,6-diol |
InChI |
InChI=1S/C10H4O2/c1-3-9(5-7-11)10(4-2)6-8-12/h1-2,11-12H |
InChI-Schlüssel |
GYNATGBKTTVLSW-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(=C(C#C)C#CO)C#CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Piperidinol, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14212462.png)


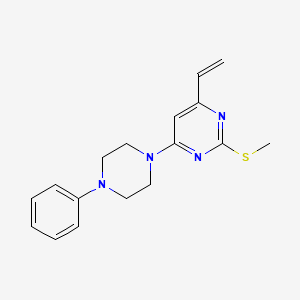
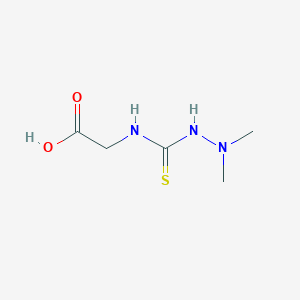

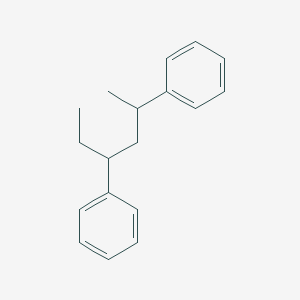

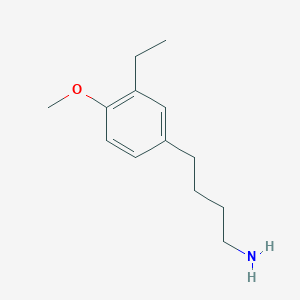

![1H-Pyrazolo[4,3-c]isoquinoline, 7-methoxy-3-methyl-5-(2-pyridinyl)-](/img/structure/B14212514.png)
![5-({[2-(4-Chlorophenyl)-2-oxoethyl]amino}methyl)thiophene-2-sulfonyl chloride](/img/structure/B14212517.png)
